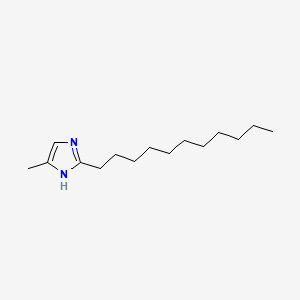

4-Methyl-2-undecyl-1H-imidazole

Description

Historical Context and Significance of the Imidazole (B134444) Ring System in Chemical Sciences

The journey of imidazole chemistry began in 1858 when it was first synthesized by Heinrich Debus from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). tsijournals.comnih.gov However, derivatives of imidazole were known even before this, with allantoin (B1664786) being discovered in 1800 and parabanic acid prepared in 1837. britannica.com The imidazole ring system is not merely a synthetic curiosity; it is a fundamental component of several biologically crucial molecules. vedantu.com For instance, it forms the core of the amino acid histidine, which plays a vital role in the structure and function of proteins, and its decarboxylation product, histamine, a key mediator of immune responses. britannica.comvedantu.com

The significance of the imidazole ring lies in its distinct chemical characteristics. It is an aromatic heterocycle, satisfying Hückel's rule with six π-electrons, which contributes to its stability. vedantu.com Furthermore, it is amphoteric, meaning it can act as both a weak acid and a weak base. vedantu.comjchemrev.com The pyridine-like nitrogen atom is basic, while the hydrogen on the pyrrole-like nitrogen can be donated, making it acidic. vedantu.com This dual nature allows it to participate in hydrogen bonding and to coordinate with metal ions, which is crucial for its role in biological systems and as a versatile ligand in catalysis. mdpi.com

Overview of Imidazole Derivatives in Contemporary Research

The structural and chemical versatility of the imidazole nucleus has made it a highly attractive scaffold for the development of new therapeutic agents. bohrium.comnih.gov Consequently, imidazole derivatives are the subject of extensive contemporary research, demonstrating a wide spectrum of pharmacological activities. jchemrev.com These include anticancer, antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, and antidiabetic properties. bohrium.com

The electron-rich nature of the imidazole ring allows it to bind readily to a variety of enzymes and receptors, making it a valuable pharmacophore. nih.gov The ability to modify the imidazole core at its various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties. bohrium.com This has led to the development of a number of clinically used drugs containing the imidazole moiety. mdpi.com

The ongoing research in this area is focused on synthesizing novel imidazole derivatives and evaluating their therapeutic potential against various diseases. nih.govresearchgate.net Scientists are exploring different synthetic strategies to create libraries of imidazole-based compounds for high-throughput screening. organic-chemistry.orgnih.gov The mechanisms of action of these derivatives are also a key area of investigation, with studies revealing their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), topoisomerase II, and various kinases. nih.govresearchgate.net

Table 1: Examples of Imidazole Derivatives and their Investigated Therapeutic Applications

| Derivative Class | Example Compound | Therapeutic Application Investigated | Key Research Finding |

|---|---|---|---|

| Anticancer | Dacarbazine | Treatment of various cancers | Functions as an alkylating agent after metabolic activation. mdpi.com |

| Anticancer | Nilotinib | Treatment of chronic myeloid leukemia | A potent inhibitor of the Bcr-Abl kinase. mdpi.com |

| Antimicrobial | Metronidazole | Treatment of anaerobic bacterial and parasitic infections | Induces DNA damage in microorganisms. nih.gov |

| Anti-inflammatory | - | Inhibition of COX-2 enzyme | Certain imidazole derivatives show selective inhibition of COX-2, suggesting potential as anti-inflammatory agents. nih.govresearchgate.net |

| Antifungal | - | Broad-spectrum antifungal activity | Some derivatives exhibit potent activity against various fungal strains, including Candida albicans. researchgate.net |

Specific Focus on 4-Methyl-2-undecyl-1H-imidazole: Current Research Landscape and Identified Research Gaps

In contrast to the extensive research on the broader class of imidazole derivatives, the specific compound This compound has a much more limited public research profile. Information available in scientific literature and databases on this particular molecule is sparse.

The current landscape appears to be primarily centered on its availability as a chemical reagent. chemicalbook.comlabshake.com There is mention of analytical methods for its separation and analysis, such as reverse-phase high-performance liquid chromatography (RP-HPLC). sielc.com This suggests its use in synthetic chemistry or as a building block for more complex molecules. A closely related compound, This compound-5-carboxylic acid , has also been documented with similar analytical separation methods. sielc.com

The significant research gap lies in the exploration of the biological activities and potential applications of this compound. Given the wide range of pharmacological properties exhibited by other substituted imidazoles, it is plausible that this compound could also possess interesting biological functions. The presence of a long undecyl chain introduces significant lipophilicity, which could influence its interaction with biological membranes and cellular uptake, potentially leading to unique activities.

Future research should focus on the systematic investigation of this compound. This would involve its synthesis and purification, followed by a comprehensive screening for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. Structure-activity relationship (SAR) studies, comparing its activity to other imidazoles with different alkyl chain lengths and substitution patterns, would also be highly valuable. The lack of published data on the biological profile of this compound represents a clear opportunity for new discoveries in the field of medicinal chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H28N2 |

| CAS Number | 35050-10-3 |

| EINECS Number | 252-339-0 |

| Synonyms | 2-Undecyl-4-methylimidazole |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-undecyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2/c1-3-4-5-6-7-8-9-10-11-12-15-16-13-14(2)17-15/h13H,3-12H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEVCCUJHLRAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC=C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067887 | |

| Record name | 1H-Imidazole, 4-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35050-10-3 | |

| Record name | 5-Methyl-2-undecyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35050-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 5-methyl-2-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035050103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 5-methyl-2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4-methyl-2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-undecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Undecyl 1h Imidazole and Analogues

Established Synthetic Pathways for Imidazole (B134444) Core Structures

The construction of the imidazole ring can be achieved through a variety of synthetic strategies, ranging from classical multi-component reactions to modern catalytic and electrochemical methods.

Multi-component Cyclocondensation Reactions

Multi-component reactions (MCRs) offer an efficient approach to complex molecules in a single step. The Debus-Radziszewski imidazole synthesis, a well-established MCR, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgajrconline.org This method is commercially significant for producing various imidazole derivatives. wikipedia.org The reaction is thought to proceed in two main stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with the aldehyde. wikipedia.org Modifications of this reaction, such as using an amine in place of one equivalent of ammonia, can yield N-substituted imidazoles. wikipedia.org

Another example of a multi-component approach is the reaction of an aldehyde, amine, and isocyanate to yield imidazole derivatives. youtube.com Imidazole itself can also act as an organocatalyst in MCRs to synthesize a diverse range of functionalized molecules. rsc.org

Synthesis from Dicarbonyl Compounds and Ammonia Derivatives

A foundational method for imidazole synthesis involves the reaction of a dicarbonyl compound, such as glyoxal (B1671930) or an α-diketone, with an aldehyde in the presence of ammonia. uobasrah.edu.iqjetir.org For instance, the reaction of benzil, benzaldehyde, and two molecules of ammonia yields 2,4,5-triphenylimidazole. ajrconline.orguobasrah.edu.iq Formamide is often used as a convenient substitute for ammonia in these reactions. ajrconline.org The initial synthesis of imidazole itself was achieved by Heinrich Debus in 1858 using glyoxal, formaldehyde (B43269), and ammonia, a method still employed for creating C-substituted imidazoles despite its relatively low yield. jetir.org

Electrochemical Oxidative Cyclization Approaches

Electrosynthesis has emerged as a green and powerful tool for constructing heterocyclic compounds like imidazole. rsc.org These methods often avoid the need for transition metal catalysts and harsh oxidizing agents. rsc.orgnih.gov An electrochemical approach for synthesizing imidazole derivatives involves an oxidation-induced intramolecular annulation under undivided electrolytic conditions. nih.gov In this process, amines, alkynes, and azides react to form substituted imidazoles through a tandem Michael addition/azide/cycloamine reaction. nih.gov Another strategy employs electrochemical dehydrogenative amination for the synthesis of benzimidazoles, providing a metal- and oxidant-free route to 1,2-disubstituted benzimidazoles. acs.orgacs.org

Copper-Catalyzed Imidazole Formation Reactions

Copper-catalyzed reactions provide a versatile and efficient means of synthesizing a wide array of substituted imidazoles. nih.gov These methods often proceed under mild conditions with good to high yields. nih.gov One approach involves the copper-mediated oxidative C-H functionalization of benzylamine (B48309) and β-enamino esters. nih.gov Another novel one-pot synthesis utilizes a copper salt and an inorganic ammonium (B1175870) salt to form divergent aryl imidazole derivatives from ketones through α-amination and oxidative C-C bond cleavage. rsc.org Copper-catalyzed [3+2] cycloaddition reactions also offer a simple and regioselective route to multisubstituted imidazoles, using oxygen as the oxidant. organic-chemistry.orgacs.org

Targeted Synthesis of 4-Methyl-2-undecyl-1H-imidazole

While general methods for imidazole synthesis are well-established, the specific synthesis of this compound requires strategies that allow for the precise placement of the methyl and undecyl groups.

Strategies for Regioselective Introduction of the Undecyl Chain at the C2 Position

The introduction of an alkyl chain, such as an undecyl group, at the C2 position of the imidazole ring is a key step in the synthesis of the target compound. The C2 position of the imidazole ring is known to bear the most acidic C-H bond, making it susceptible to deprotonation and subsequent alkylation. nih.gov

One potential strategy involves the direct C2-alkylation of a pre-formed 4-methylimidazole (B133652). This can be achieved by treating the N-protected imidazole with a strong base to generate an N-heterocyclic carbene (NHC), which can then be alkylated with an undecyl halide. mdpi.com The use of protecting groups, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, can facilitate regioselective C-H functionalization. nih.govacs.org By manipulating the reaction conditions, such as the choice of base and solvent, it is possible to direct arylation or alkylation to either the C2 or C5 position of the imidazole ring. nih.gov

Strategies for Regioselective Introduction of the Methyl Group at the C4 Position

The regioselective synthesis of 4(5)-substituted imidazoles is a critical challenge in heterocyclic chemistry. nih.gov The formation of a specific regioisomer, such as this compound, over its 5-methyl counterpart, is often dependent on the chosen synthetic route and the nature of the starting materials. Several strategies have been developed to control the regiochemical outcome of imidazole synthesis.

One common approach involves the multi-component condensation reaction, a cornerstone of imidazole synthesis. nih.gov The Debus-Radziszewski synthesis and its variations, for instance, can offer some degree of regioselectivity. The reaction of an α-dicarbonyl compound, an aldehyde, and ammonia or an ammonium salt can be directed by the substitution pattern of the reactants. To favor the 4-methyl isomer, one could employ a precursor like 1-hydroxy-2-butanone or a related α-keto alcohol, which provides the C4-methyl and adjacent carbon backbone.

Another strategy centers on the use of pre-functionalized building blocks. The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), can be adapted for regioselective outcomes. By carefully selecting the imine partner, which would be derived from dodecanal (B139956) to provide the 2-undecyl group, and a C3 fragment that introduces the methyl group at the desired position, a regiocontrolled synthesis can be achieved. organic-chemistry.org

Furthermore, modern synthetic methods offer novel pathways. For instance, the sequential reaction of allenyl sulfonamides with amines has been shown to produce highly substituted imidazoles with regioselectivity dependent on the substituents on the nitrogen atoms. nih.gov While not explicitly demonstrated for this compound, this methodology provides a framework for regioselective constructions.

A summary of potential regioselective strategies is presented in the table below.

| Synthetic Strategy | Key Reactants | Basis of Regiocontrol | Potential for 4-Methyl Isomer |

| Modified Debus-Radziszewski | Dodecanal, Methylglyoxal, Ammonium Acetate | Steric and electronic effects of substituents on reactants. | High, dependent on reaction conditions. |

| Van Leusen Synthesis | Tosylmethyl isocyanide, Dodecanal-derived imine, Methyl-substituted component | Stepwise construction with defined building blocks. | High, allows for precise placement of substituents. organic-chemistry.org |

| From α-Haloketones | 1-Bromo-2-butanone, Dodecanamidine | The structure of the starting α-haloketone dictates the position of the methyl group. | High, a direct method for regiocontrol. |

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is a crucial step to maximize the yield and purity of the target compound, this compound. Several parameters can be adjusted to enhance the efficiency of the synthesis. wisdomlib.org

Catalyst Selection: The choice of catalyst can significantly influence the reaction rate and selectivity. For multicomponent reactions, both Brønsted and Lewis acids have been employed. For example, in a modular synthesis of disubstituted imidazoles, catalytic amounts of HBr in DMSO were found to be effective for the initial oxidation step. researchgate.net Other catalysts, such as nano-magnesium aluminate spinel, have been utilized under ultrasonic irradiation to improve yields. nih.gov

Solvent Effects: The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction temperature. While polar aprotic solvents like DMF and DMSO are common, greener alternatives are increasingly being explored. researchgate.netacsgcipr.org The choice of solvent can also influence the regioselectivity of the reaction.

Temperature and Reaction Time: These two parameters are often interdependent. Microwave-assisted synthesis has emerged as a powerful tool for accelerating imidazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. nih.govorientjchem.org Optimization studies using factorial design can systematically determine the ideal microwave power and irradiation time for maximum yield. orientjchem.org

Stoichiometry of Reactants: The molar ratio of the starting materials in multicomponent reactions is a critical variable. Fine-tuning the ratio of the aldehyde, dicarbonyl compound, and ammonia source can minimize the formation of side products and drive the reaction towards the desired imidazole. orientjchem.org

The following table summarizes key parameters and their typical effects on imidazole synthesis.

| Parameter | Variables | Effect on Yield and Purity | References |

| Catalyst | HBr, Nano-MgAl2O4, Fe3O4@SiO2/BNC | Can increase reaction rate and, in some cases, selectivity. | nih.govresearchgate.netnih.gov |

| Solvent | MeOH, EtOH, DMF, DMSO, Water | Affects solubility, reaction temperature, and can influence regioselectivity. | researchgate.netrsc.org |

| Temperature | Room temperature to reflux, Microwave irradiation | Higher temperatures generally increase reaction rates, but can also lead to side products. | nih.govorientjchem.org |

| Reaction Time | Minutes to hours | Optimized to ensure complete conversion without product degradation. | nih.govorientjchem.org |

Derivatization Strategies of the this compound Scaffold

The this compound core provides a versatile platform for further chemical modifications. These derivatizations can be used to explore structure-activity relationships and to generate novel compounds with tailored properties.

N-Alkylation and N-Arylation Approaches

The presence of a secondary amine in the imidazole ring allows for straightforward N-alkylation and N-arylation reactions. nih.gov The regioselectivity of these reactions can sometimes be an issue, as alkylation can occur at either N-1 or N-3. However, for a 4-substituted imidazole, the two nitrogen atoms are not equivalent, and one tautomer may be more stable or reactive than the other, influencing the site of substitution. nih.gov

N-Alkylation: This is typically achieved by reacting the imidazole with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. organic-chemistry.orgresearchgate.net The reactivity of the alkylating agent and the reaction conditions can be tuned to control the outcome. Studies on N-alkylation of similar imidazole derivatives have shown that increasing the length of the alkyl chain can be readily accomplished. nih.gov

N-Arylation: Copper-catalyzed N-arylation reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, provide efficient methods for introducing aryl groups at the nitrogen atom. These reactions are known for their high functional group tolerance. nih.gov

Functional Group Transformations on the Undecyl Chain

The long undecyl chain at the C2 position is a prime site for introducing further chemical diversity. While specific literature on the functionalization of the undecyl chain of this particular imidazole is scarce, standard transformations from organic synthesis can be applied.

Terminal Functionalization: The terminal methyl group of the undecyl chain can be targeted for functionalization, for example, through free-radical halogenation followed by nucleophilic substitution to introduce groups like hydroxyl, amino, or cyano.

Chain Modification: Oxidation of the alkyl chain could introduce keto or hydroxyl groups at various positions. These new functional groups can then serve as handles for further derivatization, such as the formation of esters, ethers, or oximes.

Modifications at the Imidazole Ring (e.g., C5 position)

The C5 position of the this compound ring is another site for modification.

Electrophilic Substitution: While the imidazole ring is electron-rich, electrophilic substitution reactions such as halogenation or nitration can be challenging to control and may require specific activating or directing groups.

Lithiation and Subsequent Quenching: A more controlled approach involves the deprotonation of the C5 position with a strong base like n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of a wide range of substituents, including alkyl, silyl, or carboxyl groups. C-H/C-Li coupling reactions have also been reported for the functionalization of the C5 position of imidazole N-oxides. beilstein-journals.org

Introduction of Fused Ring Systems (e.g., Benzoxazole, Benzothiazole, Benzoimidazole)

The imidazole ring can serve as a building block for the synthesis of more complex heterocyclic systems. One approach involves the synthesis of derivatives bearing functional groups that can participate in a subsequent ring-closing reaction. For instance, a 2-aminophenyl group could be introduced at the N-1 position, which could then be cyclized to form a benzo[d]imidazo[1,2-a]imidazole system.

Another strategy involves building the fused ring system from a precursor that already contains the imidazole moiety. For example, the synthesis of phthalocyanines bearing four fused imidazole rings has been reported, starting from 5,6-dicyanobenzimidazoles. researchgate.net This highlights the possibility of incorporating the this compound scaffold into larger macrocyclic structures. Similarly, tandem reactions can lead to the formation of N-arylmethyl-2-substituted benzimidazoles, demonstrating a pathway to fused systems. rsc.org

Molecular Hybridization Strategies

Molecular hybridization is a sophisticated strategy in medicinal chemistry and materials science that involves the covalent linking of two or more distinct molecular entities, known as pharmacophores or functional scaffolds, into a single hybrid molecule. researchgate.net The primary objective is to design novel compounds with potentially synergistic, additive, or unique biological activities that surpass the individual components. This approach can also be employed to modulate physicochemical properties, improve target selectivity, and overcome drug resistance mechanisms. researchgate.net

The imidazole ring is a highly valued "privileged structure" in drug discovery, serving as a versatile core for the application of molecular hybridization strategies. researchgate.netnih.govnih.gov Its prevalence in biologically active compounds makes it an ideal candidate for combination with other heterocyclic systems to create novel analogues. researchgate.netnih.gov The design of such hybrids often aims to merge the therapeutic benefits of each constituent pharmacophore into one molecule. researchgate.net

Research into the synthesis of imidazole-based hybrids has explored various combinations, demonstrating the flexibility of this approach. The hybridization of imidazole and indole (B1671886) moieties, for example, represents an advanced method to create novel heterocyclic frameworks with potentially enhanced chemical and biological properties. researchgate.net Another documented strategy involves linking benzimidazole (B57391) and pyrimidine (B1678525) pharmacophores through a piperazine (B1678402) unit, aiming to mimic diverse and complementary structural features within a single compound. researchgate.net

A notable example is the synthesis of hybrid molecules that integrate a 5-nitroimidazole nucleus with a 1,3,4-thiadiazole (B1197879) core. mdpi.com This process yielded final compounds with moderate yields through a feasible multi-step synthesis, showcasing a practical application of the hybridization concept. mdpi.com Such strategies underscore the potential for creating structurally diverse analogues based on a core structure like this compound by coupling the 4-methylimidazole unit with other functional heterocyclic systems.

The following table summarizes various molecular hybridization strategies involving the imidazole scaffold, which could hypothetically be adapted for the synthesis of analogues of this compound.

| Hybrid Type | Component Pharmacophores | General Synthetic Approach | Key Findings |

| Imidazole-1,3,4-Thiadiazole | 5-Nitroimidazole, 1,3,4-Thiadiazole | Multi-step condensation and cyclization | Synthesis of six distinct hybrid molecules was achieved with moderate yields. mdpi.com |

| Imidazo-Indole | Imidazole, Indole | Fusion of heterocyclic frameworks | Represents an advanced approach to combine structural and electronic characteristics. researchgate.net |

| Benzimidazole-Pyrimidine | Benzimidazole, Pyrimidine, Piperazine | Linker-based strategy mimicking complementary pharmacophores | A new class of piperazine-linked hybrids was designed and synthesized. researchgate.net |

Spectroscopic and Structural Characterization Techniques in Imidazole Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 4-Methyl-2-undecyl-1H-imidazole, the chemical shifts, splitting patterns, and integration of the signals for each proton provide a map of its environment. The undecyl chain protons would appear as a series of signals in the upfield region (approx. 0.8-2.7 ppm). The terminal methyl group (CH₃) of the undecyl chain is expected to be a triplet around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the imidazole (B134444) ring and the terminal methyl group would show distinct multiplets, while the bulk of the methylene groups in the chain would likely overlap, forming a broad multiplet around 1.2-1.4 ppm. The methyl group attached to the imidazole ring would resonate as a singlet at approximately 2.1-2.3 ppm. The lone proton on the imidazole ring (at C5) would appear as a singlet further downfield, typically in the range of 6.5-7.0 ppm. The N-H proton of the imidazole ring gives a characteristically broad signal that can appear over a wide range of chemical shifts (often between 10-13 ppm), and its position can be highly dependent on solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the undecyl chain, the methyl group, and the imidazole ring. The carbons of the long alkyl chain would appear in the upfield region (approx. 14-40 ppm). The imidazole ring carbons would be observed further downfield, with the C2 carbon (bearing the undecyl group) typically appearing around 145-150 ppm, and the C4 and C5 carbons appearing at approximately 115-135 ppm. The methyl carbon attached to the ring would have a characteristic shift around 10-15 ppm. Tautomerization of the imidazole ring can sometimes lead to broadening or the absence of signals for the ring carbons in solution-state NMR. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for analogous structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole N-H | 10.0 - 13.0 (broad s) | - |

| Imidazole C5-H | 6.5 - 7.0 (s) | 115 - 125 |

| Imidazole C4-CH₃ | 2.1 - 2.3 (s) | 10 - 15 |

| Imidazole C2 | - | 145 - 150 |

| Imidazole C4 | - | 130 - 135 |

| Undecyl C1' (α-CH₂) | 2.5 - 2.7 (t) | 28 - 32 |

| Undecyl C2' (β-CH₂) | 1.6 - 1.8 (quintet) | 29 - 33 |

| Undecyl C3'-C10' (-(CH₂)₈-) | 1.2 - 1.4 (m) | 22 - 30 |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. spectrabase.com The C-H stretching vibrations of the undecyl and methyl groups would appear as strong absorptions between 2850 and 3000 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce signals in the 1450-1680 cm⁻¹ region. spectrabase.com Finally, C-H bending vibrations for the alkyl groups would be observed around 1375 cm⁻¹ and 1465 cm⁻¹.

Characteristic IR Absorption Bands for Imidazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Broad, indicates hydrogen bonding |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N / C=C Stretch | 1450 - 1680 | Medium, characteristic of imidazole ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular formula of this compound is C₁₅H₂₈N₂.

ESI-MS and EI-MS: In Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, the molecule is ionized and then fragmented. The molecular ion peak [M]⁺ (for EI) or the protonated molecular ion peak [M+H]⁺ (for ESI) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (236.44 g/mol ). A common fragmentation pattern for long-chain alkyl-substituted compounds involves the sequential loss of 14 mass units, corresponding to CH₂ groups. Cleavage of the bond between the first and second carbon of the undecyl chain (α-β cleavage) is also a likely fragmentation pathway.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the calculated theoretical values to confirm the empirical formula. For this compound (C₁₅H₂₈N₂), the theoretical elemental composition would be calculated based on its molecular formula and atomic weights. The experimental results from an automated CHNS analyzer should closely match these theoretical values to verify the compound's elemental makeup. youtube.com

Theoretical Elemental Composition of C₁₅H₂₈N₂

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 76.21 |

| Hydrogen (H) | 11.94 |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for verifying the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to assess the purity of a sample and to monitor the progress of a reaction. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The purity is indicated by the presence of a single spot after visualization (e.g., under UV light or with an iodine chamber). The retention factor (Rf) value is characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for purity assessment. For this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com The compound is passed through a column (e.g., Newcrom R1) with a mobile phase, typically a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com A pure sample will show a single, sharp peak in the chromatogram. High-purity reagents are crucial for reliable analytical results.

Mechanistic Investigations of Biological Activities

Antimicrobial Action Mechanisms (Antibacterial, Antifungal)

No specific studies on the antimicrobial action mechanisms of 4-Methyl-2-undecyl-1H-imidazole were identified.

There is no available research detailing the effects of this compound on the integrity of microbial cell walls or membranes.

The inhibitory effects of this compound on essential microbial enzyme systems have not been reported in the scientific literature.

There is no published evidence to suggest how or if this compound interacts with microbial nucleic acids.

Anti-inflammatory Pathways and Molecular Targets

Specific anti-inflammatory pathways and molecular targets of this compound have not been a subject of published research.

Anticancer Mechanisms of Action

The anticancer mechanisms of action for this compound remain uninvestigated in publicly accessible studies.

There is no specific data on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), components of the thioredoxin system, or cysteine-dependent proteases by this compound.

Modulation of Key Cellular Signaling Pathways

The biological activities of many imidazole-containing compounds are rooted in their ability to interfere with intracellular signaling cascades that govern cell fate decisions such as proliferation and survival. Several key pathways, including NF-κB, Akt, and MAPK, are known to be dysregulated in various diseases, making them prime targets for therapeutic intervention. nih.gov While direct studies on this compound are limited, research on related imidazole (B134444) derivatives provides insight into the potential modulatory effects.

For instance, the inhibition of Transforming growth factor-β-activated kinase 1 (TAK1), a key mediator in the NF-κB and MAPK signaling pathways, has been a significant focus. The inhibition of TAK1 can sensitize tumor cells to apoptosis induced by signaling molecules like TRAIL. nih.gov Imidazole-based compounds have been successfully developed as potent and selective inhibitors of TAK1, highlighting a plausible mechanism for the broader class of 2-alkyl-4-methylimidazoles. nih.gov The general principle involves the inhibitor molecule binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream targets and thereby disrupting the signaling cascade. nih.gov Furthermore, natural products and their synthetic analogs often exhibit inhibitory effects on the Akt signaling pathway, which is critical for cell survival by suppressing pro-apoptotic factors. nih.gov

Induction of Programmed Cell Death and DNA Fragmentation

A crucial mechanism underlying the anti-proliferative effects of many bioactive compounds is the induction of programmed cell death, or apoptosis. This process is tightly regulated by a balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov Imidazole derivatives have been shown to trigger apoptosis in cancer cells by altering this balance.

In one study, a novel 1,2-disubstituted imidazole derivative, compound 4f , was demonstrated to upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 in HeLa cells. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of the caspase cascade. nih.gov The study observed a significant increase in caspase-3 expression, a key executioner caspase, confirming the induction of apoptosis. nih.gov This was accompanied by morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies. nih.gov Another investigation using 1-methyl-2-nitroimidazole (B155463) noted the appearance of apoptotic DNA fragmentation, often visualized as a "ladder" in gel electrophoresis, following treatment. nih.gov

The table below summarizes the apoptotic induction effects of a representative imidazole derivative on a cancer cell line.

| Compound | Cell Line | Concentration | Apoptosis Rate (24h) | Reference |

| Compound 4f | HeLa | 3.24 µM | 68.2% | nih.gov |

| 5-Fluorouracil (Control) | HeLa | - | 39.6% | nih.gov |

Antiprotozoal Mechanisms (e.g., Trypanocidal Activity through Transporter Inhibition)

The imidazole scaffold is a key feature in several established and investigational antiprotozoal agents. The mechanism of action often involves the inhibition of essential parasite-specific enzymes or transport systems. For instance, derivatives of imidazole are being actively explored for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov

A prominent mechanism for azole-based antifungals and antiprotozoals is the inhibition of cytochrome P450 enzymes, particularly sterol 14α-demethylase (CYP51). This enzyme is vital for the biosynthesis of essential sterols, such as ergosterol, which are required for maintaining the integrity of the parasite's cell membrane. A study on 4-((1-(1H-imidazol-2-yl)alkoxy)methyl)pyridines identified potent growth inhibition of T. cruzi. Further investigation revealed that a lead compound from this series, compound 11 , effectively inhibited CYP51 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov This inhibition disrupts sterol production, leading to membrane stress and parasite death. While transporter inhibition represents another viable strategy against protozoa, the inhibition of crucial metabolic enzymes like CYP51 is a well-documented mechanism for imidazole-containing compounds.

Broad Spectrum Enzyme Modulation and Inhibition Profiles

The structural versatility of the imidazole ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of enzyme modulation and inhibition. This includes activity against kinases, oxidoreductases, and other enzyme classes.

As previously mentioned, imidazole derivatives have been identified as potent inhibitors of TAK1 kinase, with some exhibiting high selectivity. nih.gov One such imidazole compound (22 ) showed a dissociation constant (Kd) of 55 nM and remarkable selectivity when screened against a large panel of human kinases. nih.gov

In another domain, substituted imidazoles have been evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A series of methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates, which contain a reactive core structure often associated with imidazole chemistry, were synthesized and tested against mushroom tyrosinase. One derivative (5i ) displayed potent non-competitive inhibition of the enzyme, with an inhibitory concentration (IC50) significantly lower than that of the standard inhibitor, kojic acid. nih.gov Molecular docking studies suggested that the inhibitor binds to key histidine residues within the enzyme's active site, which contains a dicopper center. nih.gov

The table below provides examples of the enzyme inhibitory activity of different imidazole-based compounds.

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| Imidazole 22 | TAK1 Kinase | Kd | 55 nM | nih.gov |

| Thiazolidine 5i | Mushroom Tyrosinase | IC50 | 3.17 µM | nih.gov |

| Compound 11 | T. cruzi CYP51 | IC50 | 52 nM | nih.gov |

| Kojic Acid (Standard) | Mushroom Tyrosinase | IC50 | 15.91 µM | nih.gov |

This diverse inhibitory profile underscores the importance of the imidazole scaffold as a privileged structure in the design of targeted enzyme inhibitors for various therapeutic applications.

Advanced Applications in Materials Science and Catalysis

Role as Curing Agents in Epoxy Resin Systems

Imidazole (B134444) derivatives are widely recognized for their role as curing agents and accelerators in epoxy resin systems. evonik.com They can initiate the anionic homopolymerization of epoxy resins, leading to highly cross-linked networks with excellent thermal and chemical resistance. evonik.com The substitution on the imidazole ring plays a crucial role in controlling the reaction activation temperatures and latency. evonik.com

While the long alkyl chain at the 2-position and the methyl group at the 4-position of 4-Methyl-2-undecyl-1H-imidazole suggest its potential as a curing agent, specific research data on its performance in this role is limited. A closely related compound, 2-undecyl-imidazole, is cited as an imidazole accelerator for epoxy resins. google.com However, detailed studies focusing specifically on this compound were not prominently found in the surveyed literature.

There is a lack of specific published data detailing the influence of this compound on the formation of polymer networks and the final mechanical and chemical properties of the cured epoxy resin. For other imidazoles, the structure directly impacts the cross-linking density and, consequently, the properties of the thermoset. evonik.comippi.ac.ir

The use of this compound in the development of sustainable and bio-based epoxy curing systems has not been specifically documented in the available research. The development of bio-based curing agents is an active area of research, with a focus on synthesizing curing agents from renewable resources like plant oils and lignin. nih.govorganic-chemistry.org

Catalytic Roles in Organic Transformations

The imidazole core is a key feature in many catalysts, including N-heterocyclic carbenes (NHCs), and is also used as an organic catalyst in its own right for various transformations. organic-chemistry.orgnih.gov

Specific investigations into the catalytic mechanisms and reaction selectivity of this compound in organic transformations are not described in the reviewed literature. Such studies are crucial for understanding the catalyst's behavior and optimizing reaction conditions.

While the synthesis of complex imidazole-containing molecules is a broad field of study, there are no specific reports found that detail the use of this compound as a catalyst for the synthesis of other complex organic molecules. nih.govresearchgate.netnih.gov

Potential in Polymerization Processes

The imidazole nucleus is a versatile scaffold in catalysis, and its derivatives are widely employed in various polymerization processes. While specific research on the catalytic activity of this compound in polymerization is not extensively documented in publicly available literature, its structural features—a substituted imidazole ring with a long alkyl chain—suggest significant potential as a catalyst, initiator, or curing agent. The behavior of this compound can be inferred from the well-established roles of other imidazole derivatives, particularly those with alkyl substitutions, in polymer chemistry.

Imidazole and its derivatives are known to be effective catalysts for the curing of epoxy resins. researchgate.netresearchgate.net The catalytic mechanism typically involves the nucleophilic attack of the imidazole's pyridine-type nitrogen on the epoxy ring, leading to the formation of an adduct. researchgate.net This adduct can then initiate anionic polymerization of the epoxy resin. The presence of a methyl group at the 4-position and a long undecyl chain at the 2-position of this compound would likely influence its catalytic performance in several ways.

The undecyl group, being a long hydrophobic alkyl chain, can affect the solubility and compatibility of the catalyst with the polymer matrix. In non-polar resin systems, this long alkyl chain could enhance miscibility, leading to a more homogeneous distribution of the catalyst and potentially more uniform curing. Conversely, in polar systems, it might lead to micelle formation or phase separation, which could be leveraged to control the reaction kinetics. The steric hindrance provided by the bulky undecyl group at the 2-position could also modulate the reactivity of the imidazole. While significant steric hindrance can sometimes impede the catalytic activity, it can also offer greater selectivity in certain polymerization reactions.

Furthermore, imidazoles with long alkyl chains have been synthesized for various applications, indicating the feasibility of incorporating such structures into catalytic systems. google.com Research on imidazolium (B1220033) ionic liquids, which share the substituted imidazole core, has shown that the length of the alkyl chain can significantly impact the mechanical and electrical properties of resulting polymer hydrogels, suggesting that the undecyl group in this compound could be used to tailor the properties of the final polymer product. nih.gov For instance, the hydrophobic interactions of long alkyl chains can enhance the mechanical strength of hydrogels. nih.gov

While detailed experimental data on the use of this compound in polymerization is not available, the established chemistry of imidazole catalysts provides a strong basis for its potential applications. Future research could focus on evaluating its catalytic efficiency in epoxy curing, its role as a potential initiator in ring-opening polymerization of cyclic esters, or its use as a ligand in coordination polymerization. The table below lists the chemical compounds mentioned in this article.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. arabjchem.org This method is instrumental in drug discovery for predicting how a small molecule, such as 4-Methyl-2-undecyl-1H-imidazole, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of the receptor and calculating the binding affinity, often expressed as a binding energy score.

In the context of this compound, molecular docking simulations could be employed to screen for potential biological targets. For instance, imidazole (B134444) derivatives have been studied for their antimicrobial properties by docking them against enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase [GlcN-6-P]. researchgate.net Studies on other imidazole derivatives have shown that binding energies can range from -6.91 to -8.01 kJ/mol, indicating a good affinity towards the target protein. arabjchem.org The interactions can involve hydrogen bonds and hydrophobic interactions between the imidazole core, the alkyl chain, and the amino acid residues of the protein's active site. nih.gov

To illustrate, a hypothetical molecular docking study of this compound against a putative enzyme target is presented below. The data is for illustrative purposes to demonstrate the type of results obtained from such a study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Cytochrome P450 | -7.8 | PHE 234, LEU 371, ALA 372 | Hydrophobic, Pi-Alkyl |

| Fatty Acid Amide Hydrolase | -8.2 | ILE 491, VAL 495, TRP 531 | Hydrophobic, van der Waals |

| Peroxisome Proliferator-Activated Receptor | -7.5 | TYR 314, HIS 440, ILE 272 | Hydrogen Bond, Hydrophobic |

This table contains illustrative data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govcuny.edu Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors that provide insights into a molecule's reactivity and stability. dergipark.org.tr For this compound, these calculations can elucidate its electronic properties, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map, another output of these calculations, visualizes the charge distribution and helps in identifying regions prone to electrophilic and nucleophilic attack. nih.gov For imidazole derivatives, the nitrogen atoms of the imidazole ring are typically electron-rich regions. nih.gov

Below is a table of hypothetical quantum chemical descriptors for this compound, calculated at the B3LYP/6-31G* level of theory.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.4 eV | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

| Electron Affinity | 0.5 eV | Energy released when an electron is added |

This table contains illustrative data.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, with its long and flexible undecyl chain, a multitude of conformations are possible. Understanding the conformational preferences is vital as the biological activity of a molecule can be highly dependent on its three-dimensional shape.

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy, stable conformers. researchgate.net By rotating the rotatable bonds and calculating the potential energy of each resulting conformation, an energy landscape map can be generated. libretexts.org This map reveals the most stable conformations and the energy barriers between them. For long-chain alkyl derivatives, the extended or "all-trans" conformation of the alkyl chain is often one of the most stable, but interactions with the imidazole ring can lead to other folded, low-energy structures. nih.gov

A hypothetical potential energy surface scan for the rotation around the C-C bond connecting the undecyl chain to the imidazole ring would reveal the most stable dihedral angles.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) (Hypothetical) | Conformation Description (Hypothetical) |

| 0 | +5.0 | Eclipsed (High Energy) |

| 60 | +0.5 | Gauche |

| 120 | +4.5 | Eclipsed |

| 180 | 0.0 | Anti (Lowest Energy) |

This table contains illustrative data.

Prediction of Pharmacokinetic and Pharmacodynamic Attributes (e.g., ADMET)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov These predictions help to identify potential liabilities of a compound that could lead to its failure in later stages of development. Various computational models, many of which are based on quantitative structure-property relationships (QSPR), are used to estimate these pharmacokinetic and pharmacodynamic attributes.

For this compound, ADMET prediction software can estimate properties like its solubility, permeability, potential to inhibit cytochrome P450 enzymes, and oral bioavailability. mdpi.com The long undecyl chain would significantly influence its lipophilicity (logP), which in turn affects its absorption and distribution. While high lipophilicity can enhance membrane permeability, it might also lead to poor solubility and increased metabolic breakdown. Studies on other imidazole derivatives have shown that it is possible to design compounds with acceptable ADMET profiles. dergipark.org.trnih.gov

An illustrative ADMET profile for this compound is provided below.

| ADMET Property | Predicted Value (Hypothetical) | Interpretation |

| LogP (Lipophilicity) | 4.8 | High lipophilicity |

| Aqueous Solubility | Low | Poorly soluble in water |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| BBB Permeability | Likely | May cross the blood-brain barrier |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| Oral Bioavailability | Moderate | Moderate fraction of the drug reaches systemic circulation |

This table contains illustrative data.

De Novo Design and Virtual Screening of Novel Analogues

De novo design and virtual screening are computational strategies used to discover novel molecules with desired properties. nih.govbohrium.com De novo design algorithms build new molecules from scratch, often based on a pharmacophore model or the structure of a known active compound. youtube.com Virtual screening, on the other hand, involves searching large databases of existing compounds to identify those that are likely to bind to a specific target. researchgate.net

Starting with the this compound scaffold, de novo design could be used to generate a library of novel analogues with potentially improved activity or pharmacokinetic properties. Modifications could include altering the length or branching of the alkyl chain, substituting the methyl group, or adding functional groups to the imidazole ring.

Virtual screening of large chemical libraries could also be performed to find other compounds that are structurally similar to this compound or that are predicted to bind to the same biological targets. This can rapidly expand the chemical space around the initial hit and provide a diverse set of compounds for further investigation. nih.gov

A hypothetical table of designed analogues and their predicted improved properties is shown below.

| Analogue Structure (Modification) | Predicted Improvement (Hypothetical) | Rationale (Hypothetical) |

| Addition of a hydroxyl group to the undecyl chain | Increased solubility, potential for new hydrogen bonds | Reduces high lipophilicity, introduces a hydrogen bond donor |

| Replacement of undecyl with a cyclododecyl group | More rigid conformation, potentially higher binding affinity | Restricts conformational flexibility, may improve shape complementarity |

| Substitution of the 4-methyl group with a trifluoromethyl group | Increased metabolic stability, altered electronics | CF3 group can block metabolic sites and is an electron-withdrawing group |

| Introduction of a carboxylic acid group on the imidazole ring | Improved solubility, potential for salt formation | Increases polarity and allows for formulation as a salt |

This table contains illustrative data.

Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the trace analysis of imidazole (B134444) derivatives, offering high sensitivity and selectivity. While specific studies on 4-Methyl-2-undecyl-1H-imidazole are not extensively documented, methods developed for similar compounds, such as 4-methylimidazole (B133652) (4-MEI), provide a strong foundational approach. chromatographyonline.comlcms.cznih.govwaters.com

A reverse-phase HPLC method has been noted for the analysis of the closely related compound, this compound-5-carboxylic acid. sielc.com This method can be adapted for mass spectrometry by substituting phosphoric acid in the mobile phase with a volatile organic acid like formic acid. sielc.com For trace analysis, Ultra-High Performance Liquid Chromatography (UHPLC) systems are often preferred due to their enhanced resolution and speed. sielc.com

The general approach involves chromatographic separation on a suitable column followed by detection using a mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly employed for the ionization of imidazole compounds. chromatographyonline.com The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.

Table 1: Illustrative LC-MS/MS Parameters (Adapted from 4-MEI Analysis)

| Parameter | Typical Setting |

| LC System | UHPLC or HPLC |

| Column | C18 or HILIC (e.g., 100 x 2.1 mm, 2.6 µm) chromatographyonline.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Optimized for separation of the target analyte from matrix components |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | ESI Positive chromatographyonline.com |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Note: This table is illustrative and based on methods for similar compounds. Optimization for this compound is required.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

Gas chromatography-mass spectrometry (GC-MS) presents another powerful tool for the analysis of this compound. However, due to the polarity and low volatility of the imidazole ring, a derivatization step is generally necessary to improve its chromatographic behavior and thermal stability. gdut.edu.cnmdpi.com

Common derivatization agents for imidazoles include chloroformates, such as isobutyl chloroformate. gdut.edu.cnmdpi.com This process converts the polar imidazole into a more volatile and less polar derivative suitable for GC analysis. The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

The derivatization efficiency can be influenced by factors such as pH, reaction time, and temperature, which need to be optimized for quantitative analysis. gdut.edu.cn

Table 2: Example Derivatization and GC-MS Conditions (Based on Imidazole Analysis)

| Parameter | Typical Setting |

| Derivatization Agent | Isobutyl chloroformate gdut.edu.cn |

| Reaction Conditions | Optimized for pH, temperature, and time gdut.edu.cn |

| GC System | Gas Chromatograph with a capillary column (e.g., DB-5ms) |

| Injection Mode | Splitless or Pulsed Splitless |

| Oven Temperature Program | Ramped from a low initial temperature to a high final temperature |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Full Scan |

Note: This table provides a general framework. Specific parameters must be developed and validated for this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) with Diode-Array Detection (DAD)

For analyses where the concentration of this compound is sufficiently high, or when mass spectrometric detection is not available, Ultra-High Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) can be a viable alternative. UHPLC offers faster analysis times and better resolution compared to conventional HPLC. sielc.com

The DAD detector allows for the monitoring of absorbance at multiple wavelengths simultaneously, which can aid in peak identification and purity assessment. The imidazole ring exhibits UV absorbance, which forms the basis for this detection method. The sensitivity of UHPLC-DAD is generally lower than that of MS-based methods. waters.com

A reverse-phase UHPLC method, similar to that described for LC-MS, can be employed. The choice of mobile phase and column is critical for achieving adequate separation from other UV-absorbing compounds in the sample matrix. sielc.com

Specialized Extraction and Sample Pretreatment Methods for Complex Matrices

The analysis of this compound in complex matrices, such as environmental or biological samples, necessitates effective sample pretreatment to remove interfering substances and concentrate the analyte. The long undecyl chain of this compound imparts significant non-polar character, which influences the choice of extraction method.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of imidazole derivatives. chromatographyonline.com For this compound, a reverse-phase SPE sorbent (e.g., C18) would be a logical choice, where the compound is retained on the sorbent and interfering polar compounds are washed away. The analyte is then eluted with an organic solvent.

Liquid-Liquid Extraction (LLE) using a water-immiscible organic solvent could also be employed, taking advantage of the compound's hydrophobicity. The efficiency of LLE is dependent on the pH of the aqueous phase and the choice of organic solvent.

Emerging Analytical Techniques

Research into analytical methodologies is continuous, with several emerging techniques showing promise for the analysis of imidazole compounds. While not yet standard practice for this compound, these methods may offer advantages in terms of speed, cost, or portability.

Capillary Electrophoresis (CE): This technique separates compounds based on their charge-to-size ratio in a capillary filled with an electrolyte. CE can offer high separation efficiency and is particularly useful for charged or polar compounds. mdpi.com

Fluorescence-Based Assays: For enhanced sensitivity, derivatization with a fluorescent tag could be explored. This would allow for detection using highly sensitive fluorescence detectors. mdpi.com

Potentiometric Monitoring: Ion-selective electrodes or other potentiometric sensors could potentially be developed for the direct measurement of this compound in solution, offering a rapid and low-cost analysis option.

These emerging techniques are at various stages of development and would require significant research to be validated for the routine analysis of this specific compound. mdpi.com

Future Directions and Research Perspectives

Exploration of Novel and Greener Synthetic Routes for 4-Methyl-2-undecyl-1H-imidazole Production

Traditional synthesis of imidazole (B134444) derivatives often involves multi-step procedures with harsh reagents and solvents. Future research must prioritize the development of environmentally benign and efficient synthetic protocols. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous substances, will be central to this effort.

Research focus should be on adapting modern synthetic methodologies to the production of this compound. Techniques like microwave-assisted and ultrasound-assisted synthesis have already demonstrated success in rapidly producing other imidazole derivatives, offering advantages such as reduced reaction times, milder conditions, and minimal waste. nih.govnih.gov For instance, a one-pot, solventless microwave-assisted approach has been used for 4,5-disubstituted imidazoles, a method that could potentially be adapted. organic-chemistry.org Another promising avenue is the use of electrochemical methods, which can provide a clean and efficient means of synthesis. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Routes for this compound

| Method | Conventional Route | Potential Green Route | Key Advantages of Green Route |

|---|---|---|---|

| Energy Source | Thermal heating | Microwaves, Sonication, Electrochemistry | Faster reaction rates, lower energy consumption |

| Solvents | Often requires toxic, halogenated solvents | Solvent-free conditions, water, or benign solvents (e.g., ethanol) | Reduced environmental impact and waste |

| Catalysts | Stoichiometric acid/base catalysts | Reusable solid catalysts, biocatalysts | Catalyst recovery, higher selectivity, milder conditions |

| Waste Profile | Significant byproduct formation | High atom economy, minimal waste generation | Cost-effectiveness, easier purification |

| Overall Process | Multi-step, lengthy | One-pot, rapid synthesis | Increased efficiency and operational simplicity nih.gov |

This table is interactive. You can sort and filter the data.

Design and Synthesis of Advanced this compound Derivatives with Tuned Biological and Catalytic Activity

The inherent structure of this compound offers multiple sites for chemical modification to create novel derivatives with enhanced or specific functionalities. The long undecyl chain imparts significant lipophilicity, while the imidazole ring provides a site for coordination, hydrogen bonding, and further functionalization.

Future synthetic campaigns could focus on:

N-1 Alkylation/Arylation: Introducing various substituents at the N-1 position of the imidazole ring can significantly alter the compound's steric and electronic properties, which is a common strategy for tuning biological activity. researchgate.net

Modification of the Undecyl Chain: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the alkyl chain could modulate solubility and create new interaction points with biological targets.

Formation of Imidazolium (B1220033) Salts: Quaternization of the imidazole nitrogen to form imidazolium salts could open applications as ionic liquids, phase-transfer catalysts, or precursors for N-heterocyclic carbenes (NHCs).

These derivatives could be screened for a wide range of biological activities, as the imidazole core is a known pharmacophore for antimicrobial, anti-inflammatory, anticancer, and antimalarial agents. mdpi.comnih.govresearchgate.net

Table 2: Potential Derivatives and Target Applications

| Derivative Class | Modification Site | Potential Application | Rationale |

|---|---|---|---|

| N-Substituted Imidazoles | N-1 position of the imidazole ring | Antimicrobial Agents | Modulates lipophilicity and target interaction, a proven strategy for other imidazole derivatives. mdpi.com |

| Functionalized Alkyl Chains | C-2 undecyl side chain | Anticancer Agents | Introduction of polar groups can enhance solubility and create specific hydrogen bonds with enzyme active sites. researchgate.net |

| Imidazolium Salts | N-1 and N-3 positions | N-Heterocyclic Carbene (NHC) Precursors | The resulting NHCs can be used as highly effective organocatalysts in fine chemical synthesis. organic-chemistry.org |

| Bis-imidazole Derivatives | Linking two units via the imidazole ring or side chains | Corrosion Inhibitors, Advanced Polymers | Creates larger, more robust molecules with enhanced surface activity or structural properties. uni.lu |

This table is interactive. You can sort and filter the data.

Deeper Elucidation of Molecular Mechanisms in Identified Biological Systems Using Advanced Omics Technologies

Once biological activity is identified for this compound or its derivatives, the next critical step is to understand its mechanism of action at a molecular level. Advanced "omics" technologies provide a systems-biology approach to unravel these complex interactions.

Transcriptomics (RNA-Seq): This technique can reveal how the compound alters gene expression in target cells (e.g., bacteria, cancer cells). This can help identify the cellular pathways affected by the molecule.

Proteomics: By analyzing changes in the entire protein landscape of a cell upon treatment, proteomics can identify direct protein targets or downstream effects on protein expression and post-translational modifications. For example, many imidazole derivatives are known to target enzymes. mdpi.com

Metabolomics: This approach studies the changes in the metabolite profile of an organism or cell. It can provide insights into how the compound perturbs metabolic pathways, which is crucial for understanding its effects on cellular bioenergetics and biosynthesis.

Integrating data from these omics platforms will provide a comprehensive, multi-layered understanding of the compound's biological impact, moving beyond simple phenotype observation to detailed mechanistic insight.

Expansion of Applications in Novel Materials and Sustainable Chemical Processes

The unique amphiphilic nature of this compound—combining a polar imidazole head with a long nonpolar alkyl tail—makes it an attractive candidate for various applications in materials science and sustainable chemistry.

Future research could explore its use as:

Corrosion Inhibitors: The imidazole ring can adsorb onto metal surfaces, while the long undecyl chain can form a protective hydrophobic layer, preventing contact with corrosive agents.

Curing Agents for Epoxy Resins: Imidazoles are known to be effective curing agents and accelerators. The specific structure of this compound could impart unique properties like improved flexibility or thermal stability to the resulting polymer.

Components of Ionic Liquids: Functionalized derivatives, particularly imidazolium salts, could be designed as task-specific ionic liquids for use as green solvents or electrolytes.

Surfactants and Emulsifiers: Its amphiphilic structure is ideal for applications in forming and stabilizing emulsions, which is relevant in the cosmetic, food, and chemical industries.

Integration of Artificial Intelligence and Machine Learning in Compound Design, SAR Prediction, and Mechanistic Elucidation

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and pharmaceutical research. nih.gov These computational tools can accelerate the discovery and optimization process for new molecules based on this compound.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models, such as artificial neural networks (ANNs), can be trained on a dataset of synthesized derivatives and their measured biological activities to build predictive models. nih.gov These models can then predict the activity of virtual compounds, guiding synthetic efforts toward the most promising candidates.

Generative Design: AI algorithms can design entirely new derivatives in silico that are optimized for specific properties, such as high target affinity and favorable drug-like characteristics. youtube.com

Synthesis Prediction: AI tools can assist chemists by predicting viable and efficient synthetic routes for novel derivatives, saving significant time and resources in the lab. youtube.com

Mechanism Prediction: By analyzing large datasets from omics studies, ML can help identify patterns and correlations that are not obvious to human researchers, aiding in the formulation of hypotheses about the compound's mechanism of action.

Table 3: Application of AI/ML in this compound Research

| AI/ML Application | Description | Expected Outcome |

|---|---|---|

| QSAR Modeling | Develop models correlating chemical structure with biological activity (e.g., antibacterial potency). nih.gov | Accurate prediction of activity for unsynthesized derivatives, prioritization of synthetic targets. |

| Generative Adversarial Networks (GANs) | Generate novel molecular structures optimized for a desired property profile. | Design of novel, potent, and specific derivatives with high efficiency. |

| Retrosynthesis Prediction | Predict synthetic pathways for target molecules. youtube.com | Acceleration of the synthesis planning process for novel derivatives. |

| Molecular Docking & Simulation | Predict binding modes and affinities of derivatives to biological targets (e.g., enzymes, receptors). | Elucidation of structure-activity relationships (SAR) and rational drug design. |

| Omics Data Analysis | Identify significant patterns in transcriptomic, proteomic, and metabolomic data. | Faster hypothesis generation for the compound's molecular mechanism of action. |

This table is interactive. You can sort and filter the data.

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-2-undecyl-1H-imidazole in laboratory settings?

- Methodological Answer : The synthesis typically involves cyclocondensation of α-keto aldehydes with substituted amines under controlled conditions. For example:

- Step 1 : React 4-methylimidazole with undecyl aldehyde in a polar solvent (e.g., ethanol) under reflux.

- Step 2 : Use ammonium acetate as a catalyst for cyclization, followed by purification via column chromatography .

- Key Parameters : Temperature (80–100°C), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for aldehyde:amine) to minimize side products.

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to verify alkyl chain integration (δ 0.8–1.5 ppm for undecyl protons) and imidazole ring protons (δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] at m/z 293.25).

- Elemental Analysis : Compare experimental vs. theoretical C, H, N content (e.g., C: 77.2%, H: 11.5%, N: 11.3%) .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic tools?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement to resolve bond length/angle discrepancies (e.g., C-N bond lengths: 1.31–1.35 Å) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize disorder in the undecyl chain or imidazole ring .

- Data Contradiction : Compare experimental SCXRD data with computational models (e.g., DFT) to address deviations >0.05 Å in bond lengths .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Derivatization : Modify the undecyl chain (e.g., fluorination, branching) to assess hydrophobicity impacts on biological activity .

- Biological Assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cytochrome P450) and validate with IC values .

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV) and nucleophilic sites .